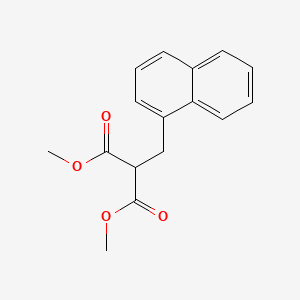

(R,S)-Z-3-氨基-7-氯-2-氧代-5-苯基-1,4-苯并二氮杂卓

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives related to (R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine involves multiple steps, including reactions with substituted aminophenyl and phenyl groups, leading to compounds with possible pharmacological properties. These synthesis processes are corroborated through spectroscopic methods such as IR, 1H NMR, 13C NMR, and MS, and for certain compounds, their structures are further confirmed by X-ray diffraction (Cortés, Franco, & García Mellado, 2001).

Molecular Structure Analysis

The molecular structure of benzodiazepine derivatives, including conformational details and the arrangement of aromatic rings and electron-donating groups, has been analyzed through X-ray analysis and spectral studies. These analyses reveal conformational differences that may account for variations in pharmacological activities among compounds (Kamiya, Wada, & Nishikawa, 1973).

Chemical Reactions and Properties

The chemical reactions involved in synthesizing (R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine derivatives highlight the compound's reactivity towards various agents, including hydrazine, leading to different isomeric forms and novel compounds. These reactions underscore the compound's versatile chemical behavior and potential for generating pharmacologically active derivatives (Meguro & Kuwada, 1973).

Physical Properties Analysis

The physical properties of benzodiazepine derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their pharmacokinetic profiles and stability. These properties are determined through analytical and spectral data, providing insights into the compound's behavior in different environments and its suitability for pharmacological applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are fundamental to the compound's pharmacological potential. Studies on benzodiazepine derivatives reveal their interactions with receptors and their effects on biological systems, emphasizing the importance of specific functional groups and molecular conformations in determining their activity (Fryer, Leimgruber, & Trybulski, 1982).

科学研究应用

合成和结构分析

- 已对吡啶并[1,4]苯并二氮杂卓(包括与 (R,S)-Z-3-氨基-7-氯-2-氧代-5-苯基-1,4-苯并二氮杂卓 相似的化合物)进行了研究,以了解其抗抑郁活性。这些化合物由具有抗抑郁活性的特定酮合成 (Netinant, Elrad, & Fayad, 2001).

- 一项关于 6-苯基-4H-咪唑并[1,2-a][1,4]苯并二氮杂卓合成的研究探讨了类似化合物的反应,重点介绍了它们形成中涉及的化学机制 (Hara, Itoh, & Itoh, 1976).

- 关于 2-氨基-3-羟基-和 2,3-二氨基-3H-1,4-苯并二氮杂卓合成的研究提供了关于从类似的 2-氨基苯并二氮杂卓开始制备具有不同取代基的化合物的见解 (Gatta, Giudice, Simone, & Settimj, 1980).

化学和生物学特性

- 一项关于各种 1,4-苯并二氮杂卓衍生物的生物活性的研究,包括与 (R,S)-Z-3-氨基-7-氯-2-氧代-5-苯基-1,4-苯并二氮杂卓 在结构上相关的化合物,评估了它们作为抗焦虑药的潜力 (Cortés-Cortés et al., 2007).

- 对氯地氮卓在结构上与查询化合物相似的代谢物的研究提供了对其药代动力学和潜在药理作用的见解 (Schwartz, Vane, & Postma, 1968).

高级应用和技术开发

- 已开发出合成苯并二氮杂卓衍生物的新技术,包括与类似于 (R,S)-Z-3-氨基-7-氯-2-氧代-5-苯基-1,4-苯并二氮杂卓 的化合物相关的方法。这项研究对于了解制造过程和潜在的工业应用具有重要意义 (Lyukshenko, Nikitin, & Morozhenko, 2019).

作用机制

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of (R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine involves the condensation of 2-amino-5-chlorobenzophenone with phenylacetic acid followed by cyclization with ammonium acetate. The resulting intermediate is then reduced with sodium borohydride to obtain the final product.", "Starting Materials": [ "2-amino-5-chlorobenzophenone", "phenylacetic acid", "ammonium acetate", "sodium borohydride", "ethyl acetate", "methanol", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 2-amino-5-chlorobenzophenone and phenylacetic acid in ethyl acetate and add hydrochloric acid to the mixture. Heat the mixture to reflux for 5 hours.", "Step 2: Add ammonium acetate to the mixture and continue heating to reflux for 3 hours.", "Step 3: Cool the mixture to room temperature and extract the product with methanol.", "Step 4: Dissolve the obtained intermediate in methanol and add sodium borohydride to the solution. Stir the mixture for 2 hours at room temperature.", "Step 5: Add hydrochloric acid to the mixture to quench the reaction and extract the product with ethyl acetate.", "Step 6: Wash the organic layer with sodium hydroxide solution and dry over anhydrous sodium sulfate.", "Step 7: Concentrate the solution under reduced pressure to obtain the final product, (R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine." ] } | |

CAS 编号 |

155452-87-2 |

产品名称 |

(R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine |

分子式 |

C₂₃H₁₈ClN₃O₃ |

分子量 |

419.86 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/structure/B1145899.png)